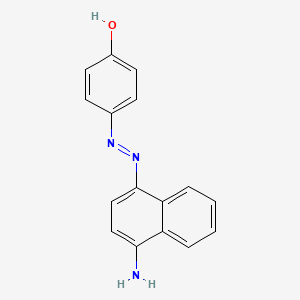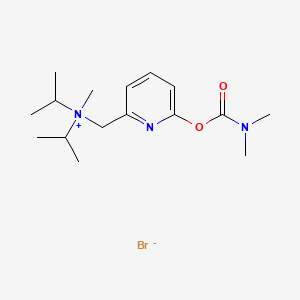
Diisopropyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate (ester)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diisopropyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate (ester) is a complex organic compound with a unique structure that combines a pyridine ring, an ammonium group, and a carbamate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diisopropyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate (ester) typically involves multiple steps, starting with the preparation of the pyridine derivative. The process may include:
Formation of the Pyridine Derivative: This step involves the reaction of 3-hydroxy-2-pyridine with suitable reagents to introduce the desired functional groups.
Ammonium Group Introduction:
Carbamate Ester Formation: Finally, the carbamate ester is formed by reacting the intermediate with dimethylcarbamoyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
Diisopropyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate (ester) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyridine ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine ketones, while substitution reactions can produce a wide range of derivatives.
科学研究应用
Diisopropyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate (ester) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of Diisopropyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate (ester) involves its interaction with specific molecular targets. The ammonium group can form ionic bonds with negatively charged sites, while the carbamate ester can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and exert various effects.
相似化合物的比较
Similar Compounds
- Diisopropyl((3-hydroxy-2-pyridyl)methyl)methylammonium chloride dimethylcarbamate (ester)
- Diisopropyl((3-hydroxy-2-pyridyl)methyl)methylammonium iodide dimethylcarbamate (ester)
Uniqueness
Diisopropyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate (ester) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromide ion, in particular, can influence its reactivity and interactions compared to similar compounds with different halides.
属性
| 66941-38-6 | |
分子式 |
C16H28BrN3O2 |
分子量 |
374.32 g/mol |
IUPAC 名称 |
[6-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-methyl-di(propan-2-yl)azanium;bromide |
InChI |
InChI=1S/C16H28N3O2.BrH/c1-12(2)19(7,13(3)4)11-14-9-8-10-15(17-14)21-16(20)18(5)6;/h8-10,12-13H,11H2,1-7H3;1H/q+1;/p-1 |
InChI 键 |
RQCPUIJRXMYHEU-UHFFFAOYSA-M |
规范 SMILES |
CC(C)[N+](C)(CC1=NC(=CC=C1)OC(=O)N(C)C)C(C)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



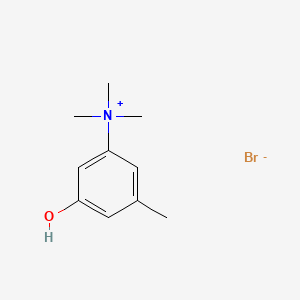

![Propylene bis[3-Octyloxiran-2-octanoate]](/img/structure/B13765178.png)
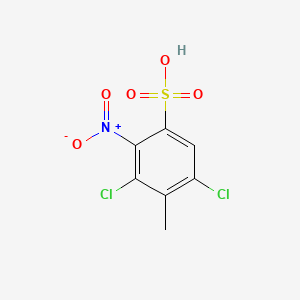
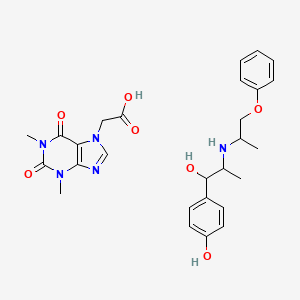


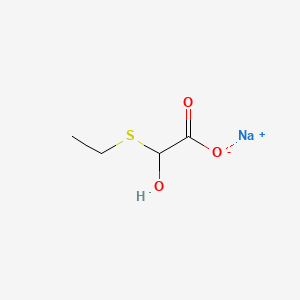
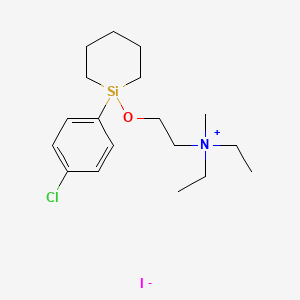
![3-(3-Pyridinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13765225.png)
![3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate](/img/structure/B13765228.png)

